2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol
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Overview
Description
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The presence of the trifluoromethyl group could potentially enhance the compound’s potency toward certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol include:
- 2-Ethoxyphenol
- 2-(Trifluoromethyl)benzylamine
- Other phenol derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the ethoxy group, phenol ring, and trifluoromethyl-substituted benzylamine. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Properties
IUPAC Name |
2-ethoxy-6-[[2-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-9,20-21H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWFJGMQZBKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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